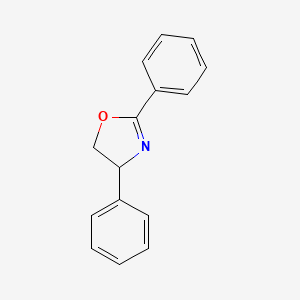

(4S)-4,5-Dihydro-2,4-diphenyloxazole

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of “(4S)-4,5-Dihydro-2,4-diphenyloxazole” and its derivatives involves several complex chemical reactions, highlighting the versatility and reactivity of these compounds. For instance, the synthesis and structural analysis of a related complex, featuring the coordinated phosphinooxazole ligand, showcases the compound's capability to form stable complexes with metals (Baltzer, Macko, Schaffner, & Zehnder, 1996). Additionally, the synthetic approach towards functionalised-2,5-diphenyloxazoles highlights the compound's potential in the development of materials with specific properties, such as scintillating efficiencies when exposed to ionizing radiation (Clapham, Richards, Wood, & Sutherland, 1997).

Molecular Structure Analysis

The molecular structure of “(4S)-4,5-Dihydro-2,4-diphenyloxazole” derivatives has been elucidated through various spectroscopic and crystallographic techniques. The absolute configuration of a closely related compound has been confirmed, providing insight into the stereochemistry and spatial arrangement of these molecules (Gzella & Rozwadowska, 2000).

Chemical Reactions and Properties

The chemical reactivity of “(4S)-4,5-Dihydro-2,4-diphenyloxazole” derivatives is demonstrated through their participation in various chemical reactions. For instance, the compound and its derivatives have been used as synthons in the synthesis of strongly fluorescent oxazoles, showcasing their utility in synthetic organic chemistry and materials science (Tang & Verkade, 1996).

Scientific Research Applications

Scintillation Efficiency

- 4-functionalised-2,5-diphenyloxazoles, a related group, have been synthesized and assessed for scintillation in the presence of ionizing radiation. Their efficiency was compared to 2,5-diphenyloxazole, a common scintillant molecule (Clapham, Richards, Wood, & Sutherland, 1997).

Structural and Solution Studies

- The structures of complexes involving derivatives of (4S)-4,5-dihydro-2,4-diphenyloxazole have been explored through X-ray crystallography and 2D-NMR spectroscopy (Baltzer, Macko, Schaffner, & Zehnder, 1996).

Fluorescent Molecular Probes

- Certain 2,5-Diphenyloxazoles, with modifications at specific positions, have been developed as fluorescent solvatochromic dyes, exhibiting strong solvent-dependent fluorescence. These compounds are used in ultra-sensitive fluorescent molecular probes for studying biological events and processes (Diwu, Lu, Zhang, Klaubert, & Haugland, 1997).

Corrosion Inhibition

- 4H-triazole derivatives, including some related to (4S)-4,5-dihydro-2,4-diphenyloxazole, have been examined for their effectiveness in preventing corrosion and dissolution of mild steel in hydrochloric acid solution (Bentiss, Bouanis, Mernari, Traisnel, Vezin, & Lagrenée, 2007).

Absolute Configuration Determination

- The absolute configuration of a compound similar to (4S)-4,5-dihydro-2,4-diphenyloxazole, namely (+)-(4,5-dihydro-2,5-diphenyloxazol-4-yl)methanol, was confirmed through intermolecular hydrogen bonding leading to molecular chains (Gzella & Rozwadowska, 2000).

properties

IUPAC Name |

2,4-diphenyl-4,5-dihydro-1,3-oxazole |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13NO/c1-3-7-12(8-4-1)14-11-17-15(16-14)13-9-5-2-6-10-13/h1-10,14H,11H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DTQJMAHDNUWGFH-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(N=C(O1)C2=CC=CC=C2)C3=CC=CC=C3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13NO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

223.27 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![pentasodium;2-[[[2-[(5E)-5-[[4-chloro-6-[4-[[4-chloro-6-(3-sulfoanilino)-1,3,5-triazin-2-yl]amino]-2,5-disulfonatoanilino]-1,3,5-triazin-2-yl]imino]-6-oxo-3-sulfonatocyclohexa-1,3-dien-1-yl]hydrazinyl]-phenylmethyl]diazenyl]-5-sulfonatobenzoate](/img/structure/B1244196.png)